![molecular formula C20H22ClNO2 B2468317 (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone CAS No. 1226442-26-7](/img/structure/B2468317.png)
(4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone
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Overview
Description
(4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone, also known as BAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM is a member of the piperidine class of compounds and has a molecular weight of 345.84 g/mol.
Mechanism of Action
Target of Action
Similar compounds with a piperidine nucleus have been found to exhibit a wide variety of biological activities . They are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a similar structure have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
One advantage of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone in lab experiments is its high potency and selectivity for the DAT protein. This makes it a useful tool for studying the role of DAT in neurological disorders. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which can complicate its use in certain experiments.
Future Directions
There are several future directions for the study of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone. One area of research could focus on the development of new treatments for ADHD and drug addiction based on this compound's ability to modulate DAT activity. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential toxicity. Finally, this compound's potential as a stimulant could be further explored for its potential use in the treatment of other neurological disorders, such as depression and Parkinson's disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to modulate DAT activity has made it a promising candidate for the development of new treatments for ADHD and drug addiction. However, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, this compound represents an exciting area of research with significant potential for the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone involves the reaction of 4-piperidone hydrochloride with benzyl chloride in the presence of sodium hydroxide to produce 4-(benzyloxymethyl)piperidine. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to produce this compound. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
(4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone has been extensively studied for its potential therapeutic applications. One area of research has focused on this compound's ability to modulate the activity of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition has been linked to the treatment of several neurological disorders, including attention deficit hyperactivity disorder (ADHD) and drug addiction. This compound has been shown to inhibit DAT activity in vitro and in vivo, making it a promising candidate for the development of new treatments for these disorders.
properties
IUPAC Name |
(2-chlorophenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-19-9-5-4-8-18(19)20(23)22-12-10-17(11-13-22)15-24-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKROPHOUTOXDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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